molecular formula C13H10ClN3O2 B1598045 Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate CAS No. 174842-56-9

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate

Cat. No. B1598045
M. Wt: 275.69 g/mol
InChI Key: BIJDJCYFVGJPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a chemical compound with the molecular formula C13H10ClN3O2 . It has an average mass of 275.690 Da and a mono-isotopic mass of 275.046143 Da .


Synthesis Analysis

The synthesis of new 8-chloropyrazolo[1,5-a]quinazoline derivatives has been reported . The starting product, ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate, was reacted to afford the ethyl 5,8-dichloropyrazolo[1,5-a]quinazoline-3-carboxylate . This compound was then dissolved in a solution of ethanol and dichloromethane, and sodium borohydride was added in small portions .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is represented by the formula C13H10ClN3O2 . Further molecular modelling studies were performed on all the final compounds to predict their profile on the α1β2γ2-GABA A R subtype .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate include the reaction of the starting product with sodium borohydride in a solution of ethanol and dichloromethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate include a molecular weight of 275.69 . More detailed physical and chemical properties are not provided in the sources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate has been utilized in the synthesis of various heterocyclic compounds. For instance, Tsizorik et al. (2018) demonstrated the reaction of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate to form ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. This process involves hydrolysis to yield corresponding acids and reduction to alcohols, which are then oxidized to aldehydes (Tsizorik, Hrynyshyn, Bol’but, & Vovk, 2018).

Fluorescence Properties

The compound plays a role in the creation of materials with fluorescence properties. Shi et al. (2016) synthesized a new series of derivatives that exhibited good fluorescence. This included the synthesis of ethyl 5-cyano-6-[(ethoxymethylene) amino]-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate and ethyl 3-methyl-8-oxo-1-(p-tolyl)-1,8-dihydropyrano[2′,3′:4,5]pyrimido[6,1-b] quinazoline-2-carboxylate, determined by single crystal X-ray diffraction analysis (Shi, Cao, Ma, Wang, Han, & Xing, 2016).

Antimicrobial and Anticancer Agents

In the pharmaceutical research domain, derivatives of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate are explored for antimicrobial and anticancer properties. Antypenko et al. (2012) discussed the heterocyclization of 5-(2-aminophenyl)-1H-tetrazole to synthesize tetrazolo[1,5-c]quinazoline-5-thione derivatives, showing potential as antimicrobials and antitumor agents. This work emphasized the significance of these compounds in combating bacterial infections and tumors (Antypenko, Kovalenko, Antypenko, Katsev, & Achkasova, 2012).

Development of Glycine/NMDA Receptor Antagonists

Varano et al. (2009) explored the use of related compounds, specifically 8-chloro-5,6-dihydro-5-oxo-pyrazolo[1,5-c]quinazoline-2-carboxylates (PQZ series), as glycine/N-methyl-D-aspartic acid (NMDA) receptor antagonists. This research contributes to the development of new pharmaceuticals targeting specific receptors in the brain, potentially useful in treating neurological disorders (Varano, Catarzi, Colotta, Poli, Filacchioni, Galli, & Costagli, 2009).

Synthesis of Novel Fluorescent Molecules

Wu et al. (2006) synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and exploited its unique reactivity for the creation of fluorescent molecules. This work highlights the potential of ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate derivatives in developing novel fluorescent markers for various scientific applications (Wu, Chen, Li, Zou, Hu, & Yang, 2006).

Future Directions

The future directions for the study of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate could involve further molecular modelling studies and electrophysiological assays to better understand its profile on the α1β2γ2-GABA A R subtype . Additionally, more comprehensive studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

properties

IUPAC Name

ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJDJCYFVGJPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381975
Record name ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate

CAS RN

174842-56-9
Record name ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Guerrini, G Ciciani, S Ciattini, L Crocetti… - Journal of Enzyme …, 2016 - Taylor & Francis
To investigate the binding affinity of GABA A receptor subtype, new pyrazolo [1,5-a]quinazolines were designed, synthesized, and in vitro evaluated. These compounds, 5-deaza …
Number of citations: 15 www.tandfonline.com

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